4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO6S2/c20-16-4-2-1-3-15(16)19-7-8-21(9-12-28(19,22)23)29(24,25)14-5-6-17-18(13-14)27-11-10-26-17/h1-6,13,19H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJYFAHYPIZTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, receptor binding affinities, and cytotoxic effects.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 453.53 g/mol. Its structure features a thiazepane ring, which is crucial for its biological interactions.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of related sulfonamides containing the benzodioxane moiety. For instance, compounds synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine demonstrated significant inhibition of α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Table 1: Enzyme Inhibition Potency of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | α-Glucosidase | 12.5 |
| Compound B | Acetylcholinesterase | 8.0 |
| Target Compound | α-Glucosidase | TBD |
| Target Compound | Acetylcholinesterase | TBD |
Receptor Binding Affinities
In a study evaluating derivatives of 2,3-dihydrobenzo[b][1,4]dioxin , compounds exhibited high binding affinities at the 5-HT1A receptor and the serotonin transporter , indicating potential antidepressant-like activities. The best-performing derivative showed a Ki value of for the 5-HT1A receptor and for the serotonin transporter .
Cytotoxicity and Anticancer Activity
The anticancer potential of similar compounds was evaluated using an in vitro human tumor cell line screening panel. Compounds derived from dihydrobenzofuran lignans exhibited notable cytotoxic effects against leukemia and breast cancer cell lines. For example, one derivative inhibited tubulin polymerization at concentrations as low as , suggesting a mechanism involving disruption of mitotic processes .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line Type | IC50 (µM) |
|---|---|---|
| Compound C | Leukemia | 10 |
| Compound D | Breast Cancer | 15 |
| Target Compound | Various Tumor Lines | TBD |
Case Studies and Research Findings
- Antidepressant Activity : A series of derivatives were tested in mouse models using tail suspension and forced swim tests, demonstrating significant antidepressant-like effects compared to controls. The most effective compound outperformed fluoxetine in terms of efficacy .
- Enzyme Inhibition in T2DM Models : The synthesized sulfonamides were tested for their ability to inhibit carbohydrate-hydrolyzing enzymes in diabetic models, showing promising results that could lead to new treatments for T2DM .
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds similar to 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide exhibit significant enzyme inhibitory activity. For example, studies have demonstrated that certain derivatives can inhibit α-glucosidase and acetylcholinesterase , making them potential candidates for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Receptor Binding Affinities
The compound has also been evaluated for its binding affinities to various receptors. Preliminary studies suggest that it may interact with neurotransmitter systems related to cognitive function and metabolic regulation. This interaction could lead to advancements in treatments for neurodegenerative disorders .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways . This property highlights its potential as an anticancer agent.
Therapeutic Applications
Given its diverse biological activities, This compound could be developed for several therapeutic applications:
- Antidiabetic Agents : By inhibiting α-glucosidase, it may help control blood sugar levels in diabetic patients.
- Neuroprotective Agents : Its action on acetylcholinesterase suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
- Anticancer Drugs : Its cytotoxic properties indicate a possible role in cancer therapy.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to This compound :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 1,4-Benzodioxine-Based Thiadiazole-Fused Derivatives (Compounds 1–25)
- Core Structure : Fused thiadiazole and benzodioxin rings (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide).
- Key Differences : The target compound replaces the thiadiazole with a 1,4-thiazepane ring, introducing conformational flexibility and a sulfonyl group.
- Synthesis : Both classes use benzodioxin precursors, but the target employs sulfonylation and thiazepane ring closure, contrasting with the thiosemicarbazide coupling in thiadiazole derivatives .
2.1.2. 3,4-Dihydro-2H-1,5,2-Benzo[f]dithiazepin-3-ones (Compounds 8–20)
- Core Structure : Seven-membered dithiazepine ring (two sulfur atoms) fused to a benzene ring.
- Key Differences : The target’s thiazepane contains one sulfur and a sulfonyl group, reducing ring strain and altering electronic properties.
- Bioactivity: Dithiazepinones show anticancer activity, likely due to sulfur-mediated redox cycling. The target’s sulfonyl group may instead stabilize interactions with enzymatic targets .
2.1.3. Dibenzo[c,f][1,2,5]thiadiazepine-5,5-dioxides (Compounds 2a–f)
- Core Structure : Dibenzothiadiazepine dioxide with two fused benzene rings.
- Key Differences : The target lacks aromatic fusion, reducing planar rigidity. Its 2-fluorophenyl group may enhance selectivity compared to the unsubstituted aryl groups in thiadiazepines .
2.1.4. Sulfonyl-Containing Triazoles (Compounds 10–15)
- Core Structure : 1,2,4-Triazole with sulfonylphenyl and fluorophenyl substituents.
- Key Differences : The triazole’s smaller ring and tautomeric equilibria (thione-thiol) contrast with the thiazepane’s stable sulfonyl and rigid benzodioxin groups. Both classes exploit sulfonyl groups for solubility and target binding .
Pharmacological and Physicochemical Properties
Key Advantages and Limitations
- Advantages: Enhanced metabolic stability from the sulfonyl group compared to thiol-containing analogues . Fluorophenyl substituent improves target selectivity over non-halogenated derivatives .
- Limitations: Synthetic complexity of the thiazepane ring vs. simpler triazole or thiadiazole systems . Potential for off-target interactions due to benzodioxin’s aromatic stacking .
Q & A
Q. How are traditional field research methods revalidated in modern pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
